

A Comparative Spectroscopic Analysis of Cinnamic Acid Derivatives

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Compound of Interest

Compound Name: *m-(Trifluoromethyl)cinnamic acid*

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the spectroscopic data for several common cinnamic acid derivatives: cinnamic acid, p-coumaric acid, caffeic acid, ferulic acid, and sinapic acid. This information is crucial for the identification, characterization, and quality control of these compounds in research and drug development. The guide includes detailed experimental protocols and visual representations of analytical workflows and relevant biological pathways.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for cinnamic acid and its derivatives, obtained using various analytical techniques.

UV-Visible Spectroscopy

UV-Visible spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for analyzing compounds with conjugated systems, such as cinnamic acid derivatives. The position of the maximum absorbance (λ_{max}) is influenced by the substituents on the aromatic ring.

Compound	λ_{max} (nm)	Solvent
Cinnamic Acid	~273	Methanol
p-Coumaric Acid	~285, ~305-310	Methanol[1]
Caffeic Acid	~294, ~319	Water[2]
Ferulic Acid	~322	Methanol
Sinapic Acid	~303-311	Various[1]

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation, which causes molecular vibrations. Key vibrational frequencies for cinnamic acid derivatives are listed below.

Compound	O-H Stretch (cm^{-1})	C=O Stretch (cm^{-1})	C=C Stretch (cm^{-1})	C-O Stretch (cm^{-1})
Cinnamic Acid	~2500-3300 (broad)[3]	~1680-1700[3]	~1620[3]	-
p-Coumaric Acid	~3383	~1690	~1630, ~1605	~1283
Caffeic Acid	~3401, ~3220[4]	~1645[4][5]	~1625, ~1530	~1273[4]
Ferulic Acid	~3450[6]	~1690[6]	~1605, ~1510[6]	~1275[6]
Sinapic Acid	~3383, ~3311[7]	~1700-1350	-	-

^1H Nuclear Magnetic Resonance (NMR) Spectroscopy

^1H NMR spectroscopy provides detailed information about the structure of a molecule by analyzing the chemical environment of hydrogen atoms. The chemical shifts (δ) and coupling constants (J) are characteristic for different protons in the molecule.

Compound	H- α (δ , ppm, J in Hz)	H- β (δ , ppm, J in Hz)	Aromatic Protons (δ , ppm)	Other Protons (δ , ppm)	Solvent
Cinnamic Acid	~6.50 (d, 16.0)	~7.61 (d, 16.0)	~7.38-7.47 (m)	11.0-12.0 (s, COOH)	Water
p-Coumaric Acid	~6.25 (d, 15.9)	~7.55 (d, 15.9)	~6.8 (d, 8.5), ~7.4 (d, 8.5)	-	DMSO-d ₆
Caffeic Acid	~6.14 (d, 15.8)	~7.55 (d, 15.8)	~6.78 (d, 8.2), ~6.84 (dd, 8.2, 2.0), ~7.11 (d, 2.0)	-	Methanol
Ferulic Acid	~6.34 (d, 15.0)[6]	~7.75 (d, 15.0)[6]	~6.97 (d, 9.0), ~7.09 (d, 2.0), ~7.14 (dd, 8.0, 2.0)[6]	3.98 (s, OCH ₃)[6]	CDCl ₃ [6]
Sinapic Acid	~6.3 (d, 15.9)	~7.6 (d, 15.9)	~6.8 (s)	3.8 (s, OCH ₃)	DMSO-d ₆

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule.

Compound	C=O (δ , ppm)	C- α (δ , ppm)	C- β (δ , ppm)	Aromatic Carbons (δ , ppm)	Other Carbons (δ , ppm)	Solvent
Cinnamic Acid	~172.8	~117.4	~147.1	~128.4, ~129.0, ~130.7, ~134.1	-	CDCl ₃
p-Coumaric Acid	~171.2	~115.8	~145.9	~116.3, ~126.2, ~130.6, ~160.1	-	DMSO-d ₆
Caffeic Acid	~171.1	~110.4	~152.2	~110.8, ~116.1, ~130.0, ~144.8, ~151.0	-	Methanol
Ferulic Acid	~171.4	~114.8	~147.1	~109.5, ~114.4, ~123.6, ~126.7, ~146.8, ~148.4	56.0 (OCH ₃)	CDCl ₃
Sinapic Acid	~169.2	~114.9	~146.3	~106.1, ~125.9, ~138.5, ~148.7	56.4 (OCH ₃)	DMSO-d ₆

Mass Spectrometry

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, allowing for the determination of the molecular weight and structural features.

Compound	Molecular Ion [M-H] ⁻ (m/z)	Key Fragment Ions (m/z)	Ionization Method
Cinnamic Acid	147.0457[7]	103.0553 ([M-H-CO ₂] ⁻)[7]	ESI
p-Coumaric Acid	163	119 ([M-H-CO ₂] ⁻)	ESI
Caffeic Acid	179	135 ([M-H-CO ₂] ⁻)	ESI
Ferulic Acid	193.0501[8]	178 ([M-H-CH ₃] ⁻), 149 ([M-H-CO ₂] ⁻)[9], 133 ([M-H-CO ₂ -CH ₃] ⁻)[8]	ESI[8]
Sinapic Acid	223	208 ([M-H-CH ₃] ⁻), 179 ([M-H-CO ₂] ⁻)	ESI

Experimental Protocols

Standard protocols for the spectroscopic analysis of cinnamic acid derivatives are outlined below.

UV-Visible Spectroscopy

- Sample Preparation: Prepare a dilute solution of the cinnamic acid derivative in a suitable UV-transparent solvent (e.g., methanol, ethanol, or water). A typical concentration is in the range of 1-10 µg/mL.
- Instrumentation: Use a double-beam UV-Vis spectrophotometer.
- Blank Measurement: Fill a quartz cuvette with the solvent used for sample preparation and record a baseline spectrum.
- Sample Measurement: Rinse the cuvette with the sample solution and then fill it. Place the cuvette in the sample holder and record the absorption spectrum, typically over a range of 200-400 nm.
- Data Analysis: Determine the wavelength of maximum absorbance (λ_{max}).

Fourier-Transform Infrared (FTIR) Spectroscopy

- Sample Preparation (KBr Pellet Method):
 - Thoroughly grind 1-2 mg of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.
 - Transfer the mixture to a pellet die and apply pressure to form a transparent pellet.
- Instrumentation: Use an FTIR spectrometer equipped with a suitable detector.
- Background Measurement: Record a background spectrum of the empty sample compartment.
- Sample Measurement: Place the KBr pellet in the sample holder and record the IR spectrum, typically in the range of 4000-400 cm^{-1} .
- Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d_6 , CDCl_3 , or D_2O) in an NMR tube. Add a small amount of a reference standard, such as tetramethylsilane (TMS).
- Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).
- ^1H NMR Acquisition: Acquire the ^1H NMR spectrum using a standard pulse sequence. Key parameters to set include the spectral width, number of scans, and relaxation delay.
- ^{13}C NMR Acquisition: Acquire the ^{13}C NMR spectrum using a proton-decoupled pulse sequence. A larger number of scans is typically required due to the lower natural abundance of ^{13}C .
- Data Analysis: Process the raw data (Fourier transformation, phase correction, and baseline correction). Integrate the signals in the ^1H NMR spectrum and determine the chemical shifts

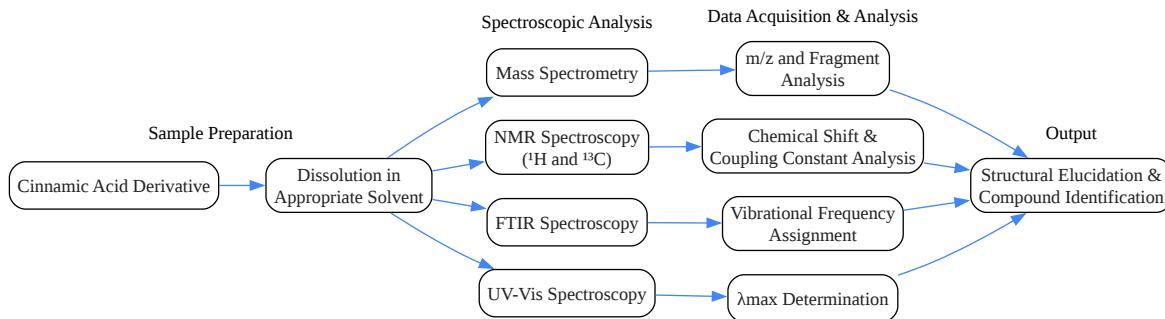
(δ) and coupling constants (J). Assign the signals in both ^1H and ^{13}C NMR spectra to the respective nuclei in the molecule.

Mass Spectrometry

- Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).
- Instrumentation: Use a mass spectrometer, often coupled with a liquid chromatography system (LC-MS) for separation prior to analysis. Electrospray ionization (ESI) is a common ionization technique for these compounds.
- Infusion: Introduce the sample solution directly into the mass spectrometer via a syringe pump (direct infusion) or as the eluent from an LC column.
- Data Acquisition: Acquire the mass spectrum in either positive or negative ion mode. For structural elucidation, tandem mass spectrometry (MS/MS) can be performed to generate fragment ions.
- Data Analysis: Determine the mass-to-charge ratio (m/z) of the molecular ion and major fragment ions. Propose fragmentation pathways to confirm the structure of the compound.

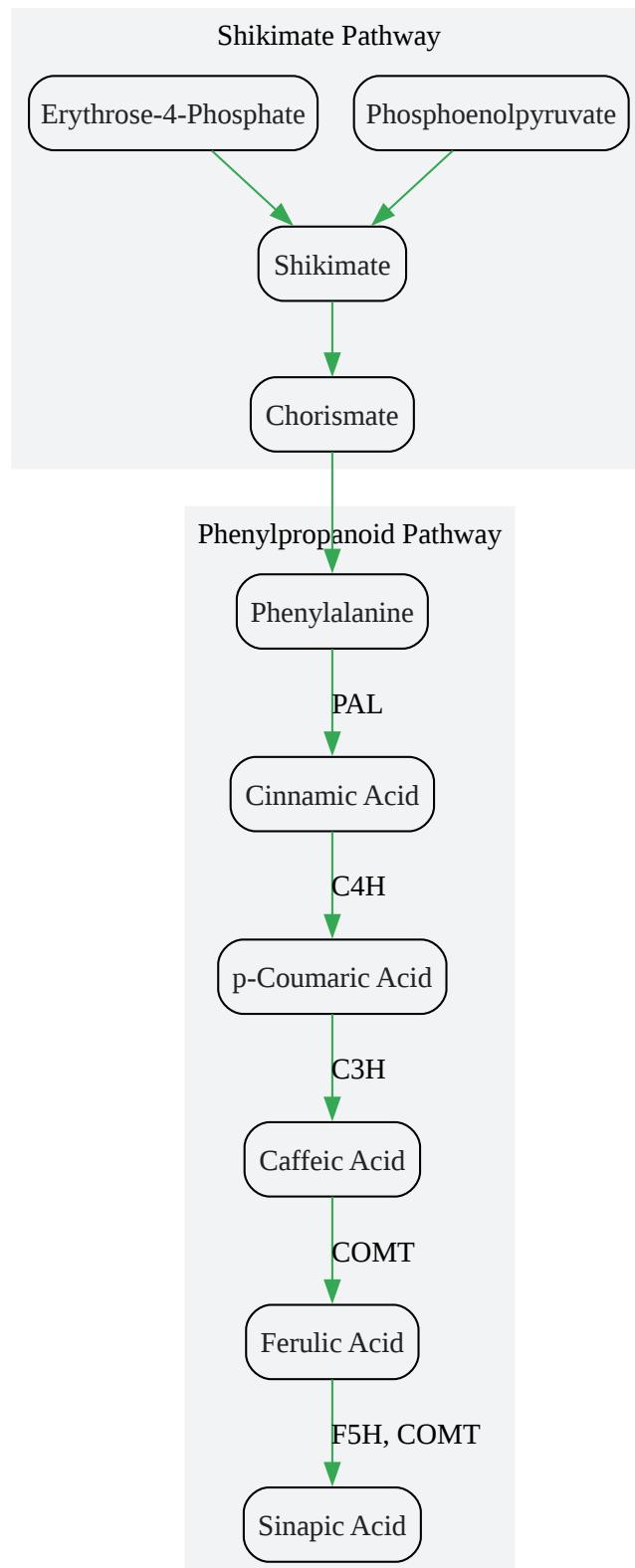
Visualizations

Experimental Workflow

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Caption: General experimental workflow for the spectroscopic analysis of cinnamic acid derivatives.

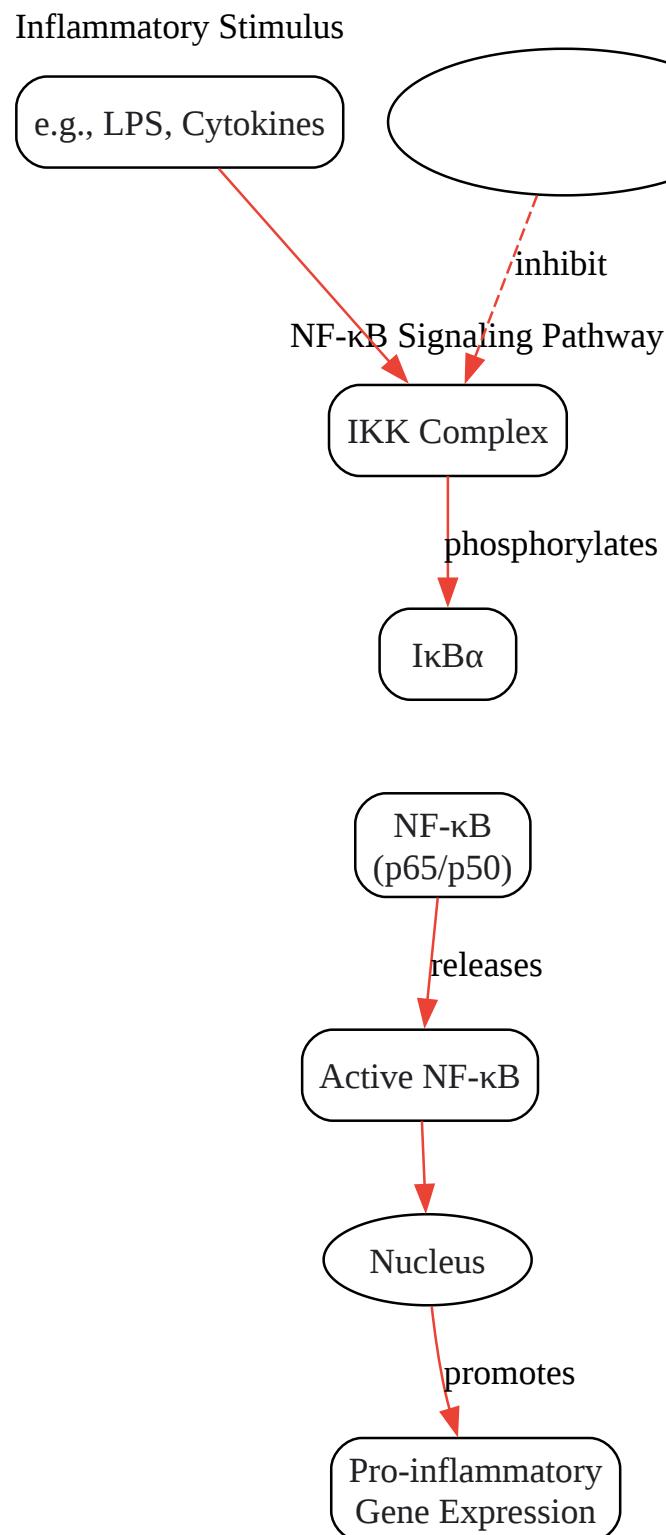
Biosynthetic Pathway



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Caption: Simplified Shikimate and Phenylpropanoid pathways for the biosynthesis of cinnamic acid derivatives.

Signaling Pathway Modulation

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Caption: Inhibition of the NF-κB signaling pathway by cinnamic acid derivatives.

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